Samotolisib - 1386874-06-1

Samotolisib

Catalog Number: EVT-287943
CAS Number: 1386874-06-1
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Samotolisib (LY3023414) is a small molecule inhibitor that acts upon specific biological targets within cells. It is classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key enzymes involved in the PI3K/mTOR signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. [] Due to its inhibitory effects on this pathway, Samotolisib has garnered significant attention in cancer research as a potential antineoplastic agent. []

Overview

Samotolisib, also known by its developmental code LY3023414, is a small molecule that functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrations in the PI3K/mTOR pathway. This compound is classified as a dual inhibitor, targeting both PI3Kα and mTOR, which are critical components in cellular growth and metabolism.

Source and Classification

Samotolisib is synthesized from a series of chemical precursors designed to enhance its selectivity and potency against specific targets within the PI3K/mTOR pathway. It falls under the category of targeted cancer therapies, specifically small molecule inhibitors. The compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to its target enzymes, effectively blocking their activity.

Synthesis Analysis

The synthesis of samotolisib involves several key steps that optimize its pharmacological properties. The initial synthetic route typically begins with the formation of a morpholine ring structure, which is crucial for its biological activity. Subsequent reactions may involve:

  1. Formation of the Core Structure: Utilizing various coupling reactions to construct the central scaffold that interacts with the target proteins.
  2. Modification for Selectivity: Introducing specific functional groups that enhance binding affinity towards PI3Kα and mTOR.
  3. Purification: Employing chromatographic techniques to isolate the final product from by-products and unreacted materials.

Technical details regarding the synthesis can be found in literature that discusses multi-target inhibitors and their optimization processes .

Molecular Structure Analysis

The molecular structure of samotolisib is characterized by a complex arrangement that facilitates its interaction with PI3Kα and mTOR. Key features include:

  • Molecular Formula: C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 342.39 g/mol
  • Structural Components: The compound contains a morpholine moiety, aromatic rings, and specific substituents that enhance its binding capabilities.

The three-dimensional conformation allows for effective docking into the active sites of the target enzymes, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Samotolisib undergoes several chemical reactions during its interaction with biological systems:

  1. Enzyme Inhibition: The primary reaction involves binding to the ATP-binding site of PI3Kα and mTOR, leading to inhibition of their kinase activities.
  2. Cellular Uptake: Passive diffusion or facilitated transport mechanisms allow for the entry of samotolisib into cancer cells.
  3. Metabolism: Once inside cells, samotolisib may undergo metabolic transformations primarily in the liver, affecting its pharmacokinetics and bioavailability.

These reactions are critical for understanding how samotolisib exerts its therapeutic effects .

Mechanism of Action

The mechanism of action of samotolisib centers on its ability to inhibit the PI3K/mTOR signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, and survival. The process can be summarized as follows:

  1. Inhibition of PI3Kα: By blocking this enzyme, samotolisib prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, leading to reduced activation of downstream signaling cascades.
  2. Inhibition of mTOR: This results in decreased protein synthesis and cell cycle progression due to impaired translation initiation.
  3. Induction of Apoptosis: Ultimately, these actions contribute to reduced tumor cell viability and promote apoptosis in cancer cells reliant on these pathways for survival .
Physical and Chemical Properties Analysis

Samotolisib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Samotolisib has shown promise in various scientific applications:

  • Cancer Therapy: It is primarily investigated for treating cancers with dysregulated PI3K/mTOR signaling, such as endometrial cancer and certain pediatric tumors .
  • Research Tool: Used in preclinical studies to elucidate the roles of PI3K/mTOR signaling in cancer biology.
  • Combination Therapies: Potentially effective when combined with other therapeutic agents targeting different pathways or mechanisms .
Chemical and Pharmacological Profile of Samotolisib

Structural Characterization and Physicochemical Properties

Samotolisib (LY3023414) is a synthetic small molecule with the chemical name (S)-8-(5-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-(2-methoxypropyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one and the molecular formula C₂₃H₂₆N₄O₃ [5] [6]. Its molecular weight is 406.48 g/mol, and it bears a single defined stereocenter with (S)-configuration at the methoxypropyl side chain, which is critical for target binding affinity [5] [9]. The compound exists as a light yellow to yellow solid with high stability under recommended storage conditions (-20°C for long-term preservation) [3] [9].

Table 1: Physicochemical Properties of Samotolisib

PropertyValue
Molecular Weight406.48 g/mol
FormulaC₂₃H₂₆N₄O₃
CAS Number1386874-06-1
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface Area82.17 Ų
XLogP1.63 (indicating moderate lipophilicity)
SolubilitySoluble in DMSO (50 mg/mL), ethanol (6-40 mg/mL); insoluble in water

The compound exhibits high solubility in DMSO (50 mg/mL) and moderate solubility in ethanol, but is insoluble in aqueous solutions across physiological pH ranges [3] [9]. This property facilitates its formulation for oral administration. Its topological polar surface area (82.17 Ų) and moderate lipophilicity (XLogP 1.63) align with Lipinski's rule of five (zero violations), suggesting favorable membrane permeability and oral bioavailability [5] [6].

Molecular Targets: PI3K Isoforms, mTOR, and DNA-PK

Samotolisib functions as a potent ATP-competitive inhibitor targeting class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR) complexes (mTORC1/2), and DNA-dependent protein kinase (DNA-PK) [2] [3]. Its unique multi-target profile enables simultaneous blockade of nodes within the PI3K/Akt/mTOR pathway and DNA repair machinery, which are frequently co-dysregulated in cancers [7] [10].

Table 2: Target Inhibition Profile of Samotolisib

TargetIC₅₀ (nM)Biological Role
PI3Kα6.07Catalyzes PIP₂ to PIP₃; frequently mutated in cancers
PI3Kβ77.6Regulates GPCR-mediated signaling
PI3Kδ38Modulates immune cell function
PI3Kγ23.8Involved in inflammation and angiogenesis
mTOR165Coordinates cell growth/proliferation via S6K1/4E-BP1
DNA-PK4.24Mediates DNA double-strand break repair

Cellular assays in PTEN-deficient U87 MG glioblastoma cells demonstrated concomitant pathway inhibition: Samotolisib suppressed phosphorylation of Akt at T308 (IC₅₀ = 106 nM; PI3K-dependent) and S473 (IC₅₀ = 94.2 nM; mTORC2-dependent), along with downstream effectors p70S6K (T389; IC₅₀ = 10.6 nM) and S6RP (S240/244; IC₅₀ = 19.1 nM) [2] [3]. This confirms its ability to disrupt the entire PI3K/Akt/mTOR signaling cascade.

The inhibition of DNA-PK (IC₅₀ = 4.24 nM) is particularly relevant in prostate cancer, where DNA-PK acts as an androgen receptor (AR) co-regulator. By blocking DNA-PK, samotolisib may impair AR-driven transcription and DNA repair mechanisms, potentially overcoming resistance to hormonal therapies [4] [7]. Preclinical studies in 32 human cancer cell lines revealed broad antiproliferative activity, with IC₅₀ values <122 nM in 50% of tested lines, including breast cancer and mesothelioma models [2] [9].

Pharmacokinetic and Pharmacodynamic Mechanisms

Absorption and Distribution

Samotolisib exhibits high oral bioavailability in animal models, attributable to its favorable solubility and permeability profile [1] [6]. In human trials, peak plasma concentrations occur within 1–4 hours post-administration. Despite a plasma half-life of approximately 2 hours, samotolisib achieves sustained pathway inhibition for 4–6 hours due to its high binding affinity to intracellular targets [1] [4]. This supports a twice-daily dosing regimen in clinical settings (e.g., 200 mg BID) [4] [6].

Metabolism and Drug Interactions

Samotolisib is metabolized primarily via CYP3A4 and is a weak inhibitor of CYP2C9 and CYP2D6 [6]. A clinical study (NCT02575703) in healthy volunteers revealed a 35% reduction in samotolisib exposure when co-administered with enzalutamide (a strong CYP3A4 inducer), necessitating dose adjustments in combination therapies [4] [6]. No major active metabolites have been identified, suggesting parent compound activity drives efficacy.

Efflux Transporters and Resistance

A key limitation is samotolisib's susceptibility to efflux by ATP-binding cassette (ABC) transporters. In vitro studies demonstrated reduced intracellular accumulation and cytotoxicity in ABCB1/P-glycoprotein- and ABCG2/BCRP-overexpressing cancer cells (e.g., NCI-ADR-RES ovarian and KB-V1 epidermal lines) [8]. The table below quantifies this resistance effect:

Table 3: Impact of ABC Transporters on Samotolisib Efficacy

Cell LineABC Transporter StatusSamotolisib IC₅₀ Shift
OVCAR-8 (parental)Low expressionBaseline sensitivity
NCI-ADR-RESABCB1 overexpression5.8-fold increase
KB-3-1 (parental)Low expressionBaseline sensitivity
KB-V1ABCB1 overexpression7.5-fold increase

Co-administration with ABC transporter inhibitors (e.g., elacridar) reversed this resistance, suggesting combination strategies may enhance clinical efficacy [8].

Pharmacodynamic Effects

In xenograft models (e.g., PTEN-null U87 MG), samotolisib (3–10 mg/kg BID orally) induced dose-dependent tumor growth inhibition by suppressing phosphorylation of PI3K/Akt/mTOR pathway components for 4–6 hours post-dose [1] [6]. This intermittent "on/off" inhibition profile is sufficient for antitumor activity while potentially minimizing compensatory feedback activation observed with continuous pathway suppression [6] [10]. In phase Ib/II prostate cancer trials (NCT02407054), samotolisib combined with enzalutamide significantly prolonged radiographic progression-free survival (rPFS: 10.2 vs. 5.5 months) in patients with PTEN-intact tumors lacking AR-v7 splice variants, confirming target engagement in humans [4].

Appendix: Compound Synonyms

SynonymSource
LY3023414Eli Lilly development code
LY-3023414Variant nomenclature
GTPL8918Guide to Pharmacology ID
PI3K/mTOR inhibitor LY3023414Pharmacological descriptor
8-[5-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-oneSystematic IUPAC name

Properties

CAS Number

1386874-06-1

Product Name

Samotolisib

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N

SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LY3023414; LY-3023414; LY 3023414; Samotolisib.

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.